molecular formula C16H30N2O2 B2709222 tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate CAS No. 1286273-91-3

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate

货号: B2709222
CAS 编号: 1286273-91-3
分子量: 282.428
InChI 键: OIPIXXMRLUTIJH-HDJSIYSDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate is a complex organic compound featuring a tert-butyl group, a cyclohexylcarbamate moiety, and a cyclobutylmethylamino substituent

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.

    Introduction of the cyclobutylmethylamino group: This step involves the nucleophilic substitution of the cyclohexylcarbamate intermediate with cyclobutylmethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and safety are typically implemented. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbamate groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexylcarbamate moiety.

    Reduction: Reduced forms of the amino or carbamate groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

科学研究应用

Medicinal Chemistry

The compound exhibits potential as a lead structure for developing new therapeutic agents. The presence of the carbamate functional group allows for various modifications that can enhance biological activity.

Biological Activity :

  • Preliminary studies indicate possible interactions with neurotransmitter receptors and enzymes involved in metabolic pathways, suggesting a role in treating neurological disorders.
  • The cyclohexylcarbamate moiety may contribute to the compound's pharmacological profile, similar to other carbamate derivatives known for their diverse biological activities.

Pharmacological Research

Research into the pharmacological properties of this compound is ongoing. It is hypothesized that it may exhibit:

  • Neuropharmacological Effects : Potential interactions with neurotransmitter systems could position this compound as a candidate for neurodegenerative disease therapies.
  • Enzyme Inhibition : Similar compounds have shown promise as inhibitors of cyclin-dependent kinases (CDKs), critical in cancer therapy .

Case Studies and Research Findings

  • Cyclin-Dependent Kinase Inhibition : Related compounds have been studied for their ability to inhibit CDKs, which are crucial in regulating the cell cycle and are often targeted in cancer treatments.
  • Enzyme Modulation : Carbamate derivatives have been shown to modulate enzyme activity, influencing metabolic pathways significantly.
  • Neuropharmacological Applications : Investigations into compounds with similar structures suggest potential benefits in treating neurological disorders through interactions with various receptors .

作用机制

The mechanism of action of tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

  • tert-Butyl (1R,4R)-4-[(cyclopropylmethyl)amino]cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate**

Uniqueness

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate is unique due to the presence of the cyclobutylmethylamino group, which imparts distinct steric and electronic properties

生物活性

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate is a carbamate derivative characterized by its unique structural features, including a tert-butyl group and a cyclobutylmethyl amino substituent. Its molecular formula is C16H30N2O2C_{16}H_{30}N_{2}O_{2}, and it has a molecular weight of approximately 282.42 g/mol. This compound has shown potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the carbamate functional group allows for hydrolysis under acidic or basic conditions, which can lead to the release of active amines that may exert pharmacological effects.

Interaction Studies

Preliminary studies indicate that this compound may interact with specific neurotransmitter receptors, suggesting potential neuropharmacological applications. Further investigation is required to elucidate these interactions and their implications for therapeutic use.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar carbamate derivatives. The following table summarizes key characteristics of related compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
tert-Butyl (1R*,4R*)-4-(aminomethyl)cyclohexylcarbamateC16H30N2O2C_{16}H_{30}N_{2}O_{2}282.42 g/molContains aminomethyl instead of cyclobutylmethyl
tert-Butyl (1S*,4S*)-4-(cyclopropylmethyl)amino]cyclohexylcarbamateC15H28N2O2C_{15}H_{28}N_{2}O_{2}270.40 g/molFeatures cyclopropylmethyl group
tert-Butyl N-[1-(tetrahydrofurfuryl)]carbamateC11H19N2O2C_{11}H_{19}N_{2}O_{2}239.33 g/molContains tetrahydrofurfuryl group

This comparative analysis highlights the unique structural elements of this compound that may influence its biological activity and reactivity compared to other similar compounds.

Pharmacological Studies

Recent pharmacological studies focusing on the structure-activity relationship (SAR) of carbamates have indicated that modifications in the amino substituent can significantly alter biological activity. For instance, compounds with cyclobutylmethyl groups have been shown to exhibit enhanced binding affinity to certain receptors compared to their linear counterparts.

Toxicological Assessments

Toxicological assessments are critical for evaluating the safety profile of new compounds. Initial toxicity studies on related carbamates suggest a favorable safety margin; however, comprehensive studies are necessary to fully understand the toxicological implications of this compound.

Future Directions

Future research should focus on:

  • Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).
  • In vivo studies to evaluate therapeutic efficacy and safety.
  • Exploration of potential applications in treating neurological disorders based on its receptor interaction profile.

属性

IUPAC Name

tert-butyl N-[4-(cyclobutylmethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-9-7-13(8-10-14)17-11-12-5-4-6-12/h12-14,17H,4-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPIXXMRLUTIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。